BMS-303141 - 943962-47-8

BMS-303141

Catalog Number: EVT-263000
CAS Number: 943962-47-8
Molecular Formula: C19H15Cl2NO4S
Molecular Weight: 424.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-303141, chemically known as 3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide, is a potent and selective allosteric inhibitor of ATP citrate lyase (ACLY). [, , , ] It is widely employed in scientific research to investigate the role of ACLY in various cellular processes, particularly in the context of metabolic diseases, cancer, and immune responses.

SB-204990

Compound Description: SB-204990 is a potent and selective inhibitor of ACLY. It acts by competitively binding to the citrate-binding site of the enzyme, thereby blocking the conversion of citrate to acetyl-CoA. []

Relevance: SB-204990 is structurally related to BMS-303141, and both compounds exhibit inhibitory activity against ACLY. They were both included in a study evaluating the binding affinities of different ACLY inhibitors using the AutoDock Vina application. This research suggests that these compounds may share a similar mechanism of action, targeting the enzyme's active site to inhibit its function. []

ETC-1002

Compound Description: ETC-1002 is another ACLY inhibitor that has demonstrated efficacy in preclinical models of vascular remodeling diseases. []

Relevance: Like BMS-303141, ETC-1002 targets ACLY, suggesting they may share similar therapeutic applications in conditions where ACLY plays a significant role. The research highlights the potential of ACLY inhibitors as a novel therapeutic strategy for vascular remodeling diseases, suggesting that both BMS-303141 and ETC-1002 may hold promise in this field. []

NDI-091143

Compound Description: NDI-091143 is an ACLY inhibitor with potential therapeutic benefits in metabolic diseases. []

Bempedoic Acid

Compound Description: Bempedoic acid is a first-in-class, oral, once-daily ATP citrate lyase (ACLY) inhibitor. [] Bempedoic acid lowers LDL-C by inhibiting ACLY in the liver, which reduces cholesterol biosynthesis. It is used as an adjunct to diet and maximally tolerated statin therapy for the treatment of adults with heterozygous familial hypercholesterolemia or established atherosclerotic cardiovascular disease who require additional lowering of LDL-C.

Relevance: Bempedoic acid, similar to BMS-303141, targets ACLY, but is distinct in its administration route and clinical use. The research emphasizes the therapeutic potential of ACLY inhibitors, indicating that both BMS-303141 (with further development) and bempedoic acid could play significant roles in managing conditions where ACLY is implicated. []

Citrate

Compound Description: Citrate is a tricarboxylic acid involved in cellular respiration. It is the substrate for ACLY, which converts it to oxaloacetate and acetyl-CoA. []

Relevance: Citrate is a key molecule in the metabolic pathway targeted by BMS-303141. BMS-303141 inhibits ACLY, which utilizes citrate as a substrate. Understanding the levels and flux of citrate in different experimental settings is crucial for evaluating the efficacy and mechanism of action of ACLY inhibitors like BMS-303141. []

Acetyl-CoA

Compound Description: Acetyl-CoA is a crucial molecule in numerous metabolic pathways, including the citric acid cycle (Krebs cycle) and fatty acid metabolism. It is generated by ACLY from citrate. []

Relevance: Acetyl-CoA is the product of the enzymatic reaction catalyzed by ACLY, the enzyme targeted by BMS-303141. Therefore, alterations in acetyl-CoA levels serve as a direct indicator of BMS-303141's inhibitory effect on ACLY activity. This underscores the importance of monitoring acetyl-CoA levels to understand the downstream consequences of ACLY inhibition by BMS-303141. []

D-2-Hydroxyglutarate (D2-HG)

Compound Description: D2-HG is an oncometabolite that can accumulate in certain cancers, particularly those with isocitrate dehydrogenase (IDH) mutations. Its accumulation can interfere with various metabolic processes. []

Relevance: D2-HG, unlike BMS-303141, is not an ACLY inhibitor but rather an oncometabolite. The research indicates that D2-HG indirectly influences ACLY activity by altering metabolic flux and impacting cardiac function. This highlights a complex interplay between oncometabolites like D2-HG and enzymes like ACLY, which BMS-303141 directly targets, showcasing potential therapeutic avenues for intervention. []

Overview

BMS-303141, also known as 3,5-dichloro-2-hydroxy-N-(4-methoxy[1,1'-biphenyl]-3-yl)-benzenesulfonamide, is a potent inhibitor of ATP-citrate lyase, an enzyme critical for lipid metabolism. It is classified as a small molecule compound with the Chemical Abstracts Service Registry Number 943962-47-8. BMS-303141 is primarily utilized in research related to metabolic disorders such as dyslipidemia and obesity due to its role in inhibiting lipid synthesis.

Synthesis Analysis

Methods and Technical Details

BMS-303141 can be synthesized through a multi-step organic synthesis process that typically involves the following stages:

  1. Formation of the benzenesulfonamide moiety: This involves the reaction of a suitable sulfonyl chloride with an amine to form the sulfonamide.
  2. Introduction of the dichloro and hydroxy groups: These groups are introduced through electrophilic aromatic substitution reactions on a benzene ring.
  3. Coupling with the biphenyl component: The final step includes coupling the synthesized sulfonamide with a substituted biphenyl compound, which may involve palladium-catalyzed cross-coupling techniques.

The purity of BMS-303141 is typically ≥98%, and it is supplied as a crystalline solid, which can be stored at -20°C for extended periods .

Molecular Structure Analysis

Spectroscopic Data

BMS-303141 exhibits UV/Vis absorption maxima at wavelengths of 208 nm and 261 nm, which are indicative of its aromatic structure .

Chemical Reactions Analysis

Reactions and Technical Details

BMS-303141 primarily acts as an inhibitor of ATP-citrate lyase by binding to its active site, thus preventing the conversion of citrate into acetyl-CoA. This inhibition has been quantified with an IC50 value of approximately 0.13 µM, indicating its potency in cellular systems .

In HepG2 cells, it has been shown to inhibit total lipid synthesis with an IC50 value of 8 µM without exhibiting cytotoxic effects up to concentrations of 50 µM . The compound's mechanism involves competitive inhibition where it competes with citrate for binding at the enzyme's active site.

Mechanism of Action

BMS-303141 inhibits ATP-citrate lyase by binding to its active site, thereby blocking the conversion of citrate into acetyl-CoA. This process is crucial for de novo lipogenesis—the synthesis of fatty acids from non-lipid precursors—which is especially relevant in conditions such as obesity and hyperlipidemia.

Research indicates that administration of BMS-303141 leads to significant reductions in plasma triglycerides (20-30%) and glucose levels (30-50%) in high-fat diet-induced mouse models . Additionally, it has been observed to alleviate inflammation and tissue injury in septic conditions by modulating cytokine levels and reducing immune cell infiltration .

Physical and Chemical Properties Analysis

Physical Properties

BMS-303141 is characterized as follows:

  • Appearance: Crystalline solid
  • Solubility: Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide (DMF) at concentrations up to approximately 30 mg/mL. It is sparingly soluble in aqueous buffers but can be dissolved in DMF before dilution with buffer solutions .

Chemical Properties

The compound has been reported to be stable for at least four years when stored appropriately. Its stability profile suggests minimal degradation under standard laboratory conditions .

Applications

BMS-303141 has significant scientific applications primarily due to its role as an ATP-citrate lyase inhibitor:

  1. Metabolic Research: It serves as a tool compound for studying lipid metabolism and related disorders such as obesity and dyslipidemia.
  2. Cancer Research: Given its role in fatty acid synthesis, BMS-303141 is being explored for potential therapeutic applications in cancer treatment, particularly in targeting metabolic pathways exploited by cancer cells .
  3. Inflammation Studies: The compound's ability to modulate inflammatory responses makes it valuable in research related to sepsis and other inflammatory conditions .

Properties

CAS Number

943962-47-8

Product Name

BMS-303141

IUPAC Name

3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide

Molecular Formula

C19H15Cl2NO4S

Molecular Weight

424.3 g/mol

InChI

InChI=1S/C19H15Cl2NO4S/c1-26-17-8-7-13(12-5-3-2-4-6-12)9-16(17)22-27(24,25)18-11-14(20)10-15(21)19(18)23/h2-11,22-23H,1H3

InChI Key

SIIPNDKXZOTLEA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

BMS303141; BMS-303141; BMS 303141.

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.